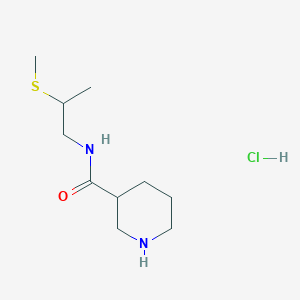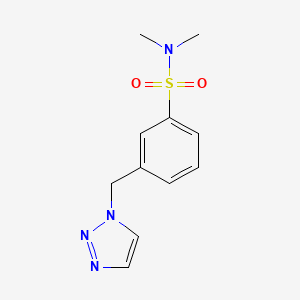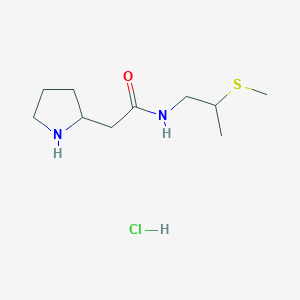
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the class of cathinones. It is a derivative of pyrovalerone and has a similar chemical structure to other cathinones such as MDPV and α-PVP. MPHP has been gaining popularity in the research community due to its potential therapeutic applications, as well as its ability to act as a psychoactive substance.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a stimulating effect on the central nervous system.
Biochemical and Physiological Effects:
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also produces a state of euphoria, increased alertness, and enhanced cognitive function. However, prolonged use of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride can lead to addiction, psychosis, and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a range of potential therapeutic applications. However, its psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse means that it must be handled with caution.
Direcciones Futuras
There are several future directions for research on N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride and its potential adverse effects.
Métodos De Síntesis
The synthesis of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride involves the reaction of pyrrolidine with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with 2-methylthiopropanoyl chloride to form N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride. The final product is obtained in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has been studied extensively in the scientific community for its potential therapeutic applications. It has been identified as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)6-12-10(13)9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTAJODLFDDZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCNC1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![[(1R,4S)-4-[1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]ethylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B7632767.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

